molecular formula C11H13NO5S B2983438 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid CAS No. 338793-99-0

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

Cat. No.: B2983438
CAS No.: 338793-99-0
M. Wt: 271.29
InChI Key: NVJVWLMMDHRXNA-UHFFFAOYSA-N
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Description

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is an organic compound that features a sulfonyl group attached to an acetic acid moiety

Scientific Research Applications

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the reactivity of amines and sulfonyl groups, this compound could potentially be used in the synthesis of a variety of other compounds .

Mechanism of Action

Mode of Action

The compound contains a benzylamine moiety, which is known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound also contains a sulfonyl acetic acid moiety, which is a strong organic acid and may participate in acid-base reactions.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its reactive moieties. For instance, the benzylamine moiety can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various products, affecting different biochemical pathways.

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s water solubility may allow it to spread in water systems . Additionally, the rate of its reactions may be influenced by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid typically involves the reaction of benzylamine with a suitable sulfonyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Benzylamine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.

    Step 2: The intermediate is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a similar sulfonyl group attached to an amine.

    Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.

    Sulfonylcarbamates: Compounds with a sulfonyl group attached to a carbamate moiety.

Uniqueness

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is unique due to the presence of both a benzylamino group and an acetic acid moiety, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVWLMMDHRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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